N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2S/c1-6-19(17-10-8-7-9-11-17)22(20,21)18-15(4)13(2)12-14(3)16(18)5/h12,17H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXMECZRMNBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
- Substituents : Single methyl group on the benzene ring (position 4) vs. tetramethyl substitution in the target compound.
- Synthesis : Similar alkylation protocol using ethyl iodide .
- Crystal structure : Dihedral angle between benzene and cyclohexyl rings = 59.92°; cyclohexyl adopts a chair conformation (Q = 0.567 Å) .
- Biological relevance : Sulfonamide derivatives exhibit anti-hypertensive and anti-convulsant activities .
(b) N-Benzyl-N-cyclohexylbenzenesulfonamide
- Substituents : Benzyl group replaces ethyl on sulfonamide nitrogen.
- Synthesis : Benzyl chloride used instead of ethyl iodide .
- Impact : Increased aromaticity from the benzyl group may enhance π-π stacking interactions, altering solubility and biological activity.
(c) (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide
- Substituents : Dihydroxycyclohexyl-ethyl chain introduces hydroxyl groups.
- Impact : Hydroxyl groups improve hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic tetramethylbenzene core of the target compound .
Physicochemical and Crystallographic Data
Biological Activity
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide functional group attached to a tetramethylbenzene backbone. Its chemical formula is , and it possesses unique physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 318.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound primarily revolves around its interaction with various biological targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase in bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This mechanism makes them effective as antibacterial agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antibiotic.
Case Study: Antibacterial Efficacy
A study conducted by Argese et al. (1994) evaluated the effects of various sulfonamides on bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential utility in treating bacterial infections .
Cytotoxicity and Safety Profile
While exploring the cytotoxic effects of the compound on human cell lines, it was observed that this compound exhibited moderate cytotoxicity at high concentrations. However, at therapeutic levels, it demonstrated a favorable safety profile.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antibacterial uses. Preliminary studies suggest possible applications in treating inflammatory conditions due to its anti-inflammatory properties.
Research Findings
Recent investigations have highlighted the compound’s ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests its potential as an adjunct therapy in conditions like rheumatoid arthritis or inflammatory bowel disease.
Q & A
Q. What is the standard synthetic protocol for N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide, and how does alkylation influence yield?
The compound is synthesized via N-alkylation of cyclohexylamine sulfonamide with ethyl iodide under basic conditions. Optimization involves controlling reaction time (12–24 hrs), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of sulfonamide to ethyl iodide). Yield improvements (typically 70–85%) are achieved by monitoring intermediates via TLC and using anhydrous solvents to suppress side reactions like hydrolysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?
Key methods include:
- NMR : Assigning methyl group signals (δ 1.2–1.5 ppm for cyclohexyl CH₂; δ 2.1–2.3 ppm for aromatic CH₃) .
- X-ray crystallography : Single-crystal analysis reveals dihedral angles between the benzene and cyclohexyl rings (37.9–40.3°), with SHELXL refinement (R factor < 0.052) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ confirm functional group integrity .
Q. How is the compound’s biological activity screened in preliminary assays?
Standard protocols involve:
- Enzyme inhibition : Testing against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration assays .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered cyclohexyl groups) be resolved during structure refinement?
Disordered moieties are modeled using PART instructions in SHELXL, with isotropic displacement parameters and geometric restraints. Multi-conformer refinement (e.g., for cyclohexyl chair-to-boat transitions) improves electron density maps. Data-to-parameter ratios > 15:1 ensure reliability .
Q. What strategies validate structure-activity relationships (SAR) for sulfonamide bioactivity?
SAR studies require:
- Analog synthesis : Varying substituents (e.g., replacing ethyl with propyl) to assess steric/electronic effects .
- Molecular docking : Simulations (AutoDock Vina) using crystal structures (PDB) to predict binding affinities to targets like hCA II .
- Pharmacophore mapping : Identifying critical H-bond acceptors (sulfonamide O) and hydrophobic regions (tetramethylbenzene) .
Q. How do solvent polarity and temperature affect supramolecular interactions in crystal packing?
Non-polar solvents (e.g., hexane) favor van der Waals interactions between methyl groups, yielding dense packing (density ~1.3 g/cm³). Hydrogen-bonding motifs (N–H⋯O=S) dominate in polar solvents (e.g., ethanol), forming 1D chains. Thermal analysis (DSC) shows melting points > 150°C, correlating with packing efficiency .
Methodological Tables
Table 1. Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.052 |
| Data-to-parameter ratio | 21.6 |
| Dihedral angle (Ph–Cyhx) | 37.91(13)°–40.29(11)° |
Table 2. Key Biological Activities of Sulfonamide Derivatives
| Activity | Assay Model | IC50/EC50 (µM) |
|---|---|---|
| Carbonic anhydrase inhibition | hCA II | 0.12–0.45 |
| Antibacterial (Gram+) | S. aureus (MIC) | 25–50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
